3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide
Description
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a 4-nitrobenzamide core linked to a phenyl group substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. The 4-nitro group on the benzamide is electron-withdrawing, which may enhance electrophilicity and influence binding to biological targets. The methyl substituents on both the quinazolinone and benzamide moieties likely modulate steric and hydrophobic interactions .
Properties
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-13-16(7-12-21(14)27(30)31)22(28)25-17-8-10-18(11-9-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUNZXVMBBMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target compound features two critical substructures:
- 2-Methyl-3-(4-aminophenyl)-3,4-dihydroquinazolin-4-one : A quinazolinone core substituted at position 3 with a 4-aminophenyl group.
- 4-Nitro-3-methylbenzoyl chloride : A nitro-substituted benzoyl chloride for amide bond formation.
Retrosynthetically, the molecule is disconnected at the amide bond (Figure 1), enabling modular synthesis of the quinazolinone intermediate and the nitrobenzoyl electrophile.
Synthesis of the Quinazolinone Core
Palladium-Catalyzed Hydrogen-Transfer Cyclization
A pivotal method for constructing the quinazolinone core involves palladium-catalyzed cascades using o-nitrobenzamides and alcohols. Adapted from Wang et al., this approach eliminates external reductants by leveraging hydrogen transfer from alcohol oxidation:
Procedure :
- Substrates : o-Nitrobenzamide derivatives (e.g., 2-nitro-N-(4-aminophenyl)benzamide) and benzylic alcohols (e.g., isopropanol).
- Catalyst : Pd(dppf)Cl₂ (5 mol%) in toluene at 110°C.
- Mechanism :
- Alcohol dehydrogenation to aldehyde.
- In situ hydrogen generation reduces nitro to amine.
- Condensation between amine and aldehyde forms imine intermediate.
- Cyclodehydration yields 3-arylquinazolin-4(3H)-one.
Yield : 68–82% for analogous substrates.
Table 1: Optimization of Pd-Catalyzed Cyclization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | <5%: Incomplete conversion; >5%: No improvement |
| Solvent | Toluene | DMF/THF: ≤50% yield |
| Temperature | 110°C | <100°C: Slow kinetics |
| Alcohol Equivalents | 2.0 | Excess drives equilibrium |
Tin-Mediated Nitro Reduction and Cyclocondensation
An alternative route employs stannous chloride (SnCl₂) for nitro reduction, followed by acid-catalyzed cyclization:
Procedure :
- Nitro Reduction :
- 2-Nitro-N-(4-aminophenyl)benzamide (1 eq) in HCl (37%) with SnCl₂ (3 eq) at 0–5°C.
- Quench with NaOH, extract with ethyl acetate.
- Cyclization :
- Reflux with acetic anhydride (Ac₂O) catalyzed by H₂SO₄.
- Forms 2-methyl-3-(4-aminophenyl)quinazolin-4(3H)-one.
Yield : 74% after purification by recrystallization (ethanol/water).
Synthesis of 4-Nitro-3-Methylbenzoyl Chloride
Nitration of 3-Methylbenzoic Acid
Regioselective nitration introduces the nitro group para to the methyl substituent:
Procedure :
- Nitration Mix : HNO₃ (65%)/H₂SO₄ (98%) (1:3 v/v) at 0°C.
- Substrate : 3-Methylbenzoic acid (1 eq) added dropwise.
- Workup : Quench in ice, neutralize with NaHCO₃, extract with DCM.
Amide Coupling and Final Assembly
Schotten-Baumann Reaction
Classical coupling under biphasic conditions ensures minimal epimerization:
Procedure :
- Quinazolinone Amine : 2-Methyl-3-(4-aminophenyl)quinazolin-4(3H)-one (1 eq) in NaOH (10% aq).
- Acyl Chloride : 4-Nitro-3-methylbenzoyl chloride (1.2 eq) in dichloromethane (DCM).
- Reaction : Add acyl chloride to amine solution at 0°C, stir 2 h.
Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).
Table 2: Comparison of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| Schotten-Baumann | 78 | 95 |
| EDCl/HOBt | 82 | 97 |
| DCC/DMAP | 70 | 90 |
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems enhance reproducibility:
Mechanistic Insights and Side Reactions
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Nitro Group Positioning
Halogen vs. Alkyl Substituents
- Halogens often improve metabolic stability but may reduce solubility .
- Isopropyl-Substituted Analog (N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(propan-2-yl)benzamide) : The bulky isopropyl group enhances hydrophobicity (MW: 397.47 g/mol), likely reducing aqueous solubility but improving membrane permeability .
Thioxo vs. Oxo Groups
- Thioxo Derivatives (N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide): Replacement of the quinazolinone oxo group with thioxo introduces sulfur, which may alter hydrogen-bonding capacity and redox properties. These compounds exhibit higher melting points (244–245°C), suggesting greater crystallinity due to sulfur’s polarizability .
Structural Isomerism and Steric Effects
Data Tables
Table 1: Structural and Physicochemical Comparison of Key Analogs
*Estimated based on IUPAC name.
Biological Activity
3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a quinazolinone moiety known for its diverse biological properties. The structural formula can be represented as follows:
Key Features:
- Quinazolinone Core : Associated with various pharmacological activities, particularly in antimicrobial and anticancer applications.
- Nitro Group : Often linked to enhanced biological activity through mechanisms involving reactive oxygen species (ROS) generation.
- Methyl Substituents : May influence the compound's lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar quinazolinone structures demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study comparing various quinazolinone derivatives found that modifications significantly impacted their Minimum Inhibitory Concentration (MIC) values, suggesting that structural variations can enhance or diminish antimicrobial efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 5 | Moderate |
| 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin | 1 | High |
| 4-Ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide | 10 | Low |
The compound's activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with varying degrees of effectiveness based on structural modifications.
Anticancer Activity
Quinazolinone derivatives are also noted for their anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For example, studies have demonstrated that certain analogs can inhibit the growth of breast cancer cells with IC50 values in the low micromolar range.
Case Study Example:
A study investigating the effects of similar quinazolinone compounds on cancer cell lines revealed:
- Cell Lines Tested : MCF7 (breast), HeLa (cervical), and A549 (lung).
- Results : Compounds exhibited IC50 values ranging from 1 to 10 µM depending on the cell line and specific structural features.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may activate pathways leading to programmed cell death.
- Reactive Oxygen Species Generation : The nitro group may contribute to oxidative stress in target cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related quinazolinone derivatives was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group present | Moderate antibacterial; anticancer potential |
| 2-Methyl-N-[4-(2-methylquinazolinone)phenyl]benzene-sulfonamide | Lacks nitro group | Lower antibacterial activity |
| 4-Acetyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y)phenyl]benzene-sulfonamide | Acetylated amine group | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
